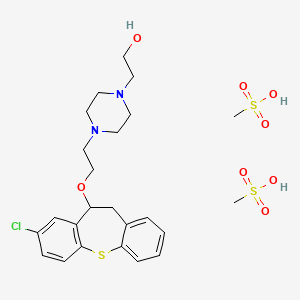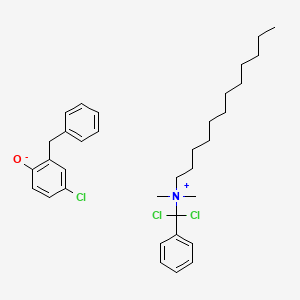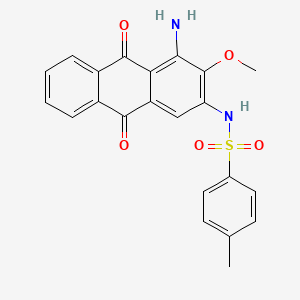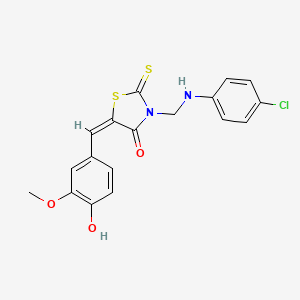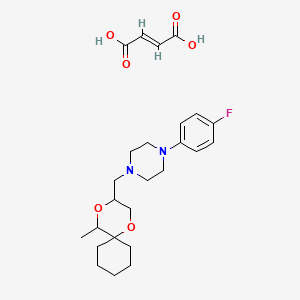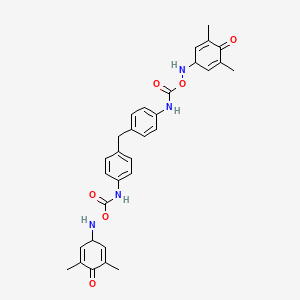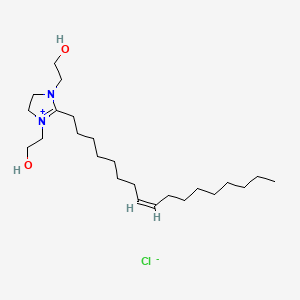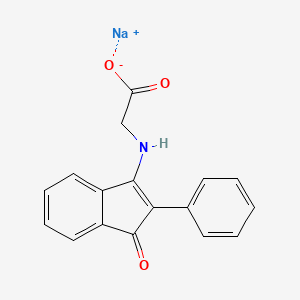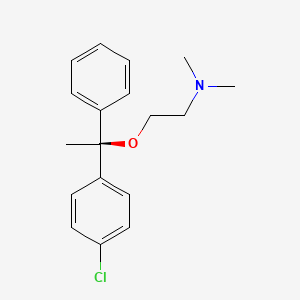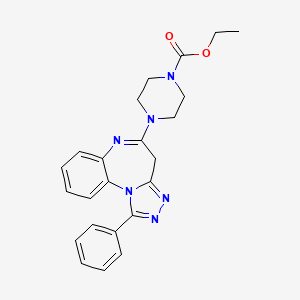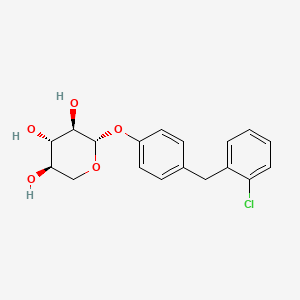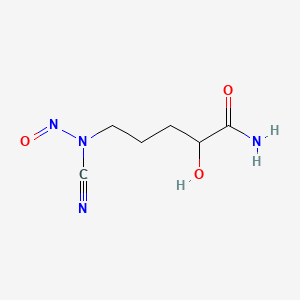
5-(Nitrosocyanamido)-2-hydroxyvaleramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, nitrosated, is a compound formed by the nitrosation of L-Arginine, an amino acid that plays a crucial role in the production of nitric oxide Nitrosation involves the addition of a nitroso group (NO) to a molecule, which in this case is L-Arginine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .
Industrial Production Methods
Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrosated L-Arginine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced back to the amine group.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.
Wissenschaftliche Forschungsanwendungen
Nitrosated L-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Nitrosylated Hemoglobin: A compound where nitric oxide is bound to hemoglobin.
S-Nitrosothiols: Compounds where nitric oxide is bound to thiol groups
Uniqueness
Nitrosated L-Arginine is unique due to its dual role as both a nitric oxide donor and an amino acid. This dual functionality allows it to participate in various biochemical pathways, making it a versatile compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
102584-88-3 |
|---|---|
Molekularformel |
C6H10N4O3 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
5-[cyano(nitroso)amino]-2-hydroxypentanamide |
InChI |
InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12) |
InChI-Schlüssel |
BDFFOEAQENGFSK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)N)O)CN(C#N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



